n-Ribosylhistidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

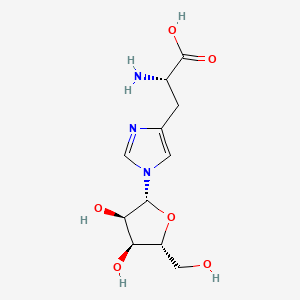

N-Ribosylhistidine, also known as his-R, belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). This compound has been detected in multiple biofluids, such as urine and blood. This compound has been linked to the inborn metabolic disorders including histidinemia.

This compound is a glyco-amino acid.

Applications De Recherche Scientifique

Metabolic Studies

Role in Histidinemia

n-Ribosylhistidine has been identified as a metabolite associated with histidinemia, a genetic disorder characterized by elevated levels of histidine in urine. Studies have shown that urinary excretion of this compound is significantly correlated with dietary intake of histidine. In histidinemic patients, the urinary concentration of this compound was found to be markedly higher than in healthy individuals, indicating its potential as a biomarker for metabolic disorders related to histidine metabolism .

Biosynthetic Pathways

Research into the biosynthesis of this compound has revealed its formation through enzymatic processes involving NAD(P)+ nucleosidase. Understanding these pathways is crucial for elucidating the biochemical mechanisms underlying metabolic disorders and for developing targeted therapies .

Nutritional Interventions

Diet Quality Assessment

Recent studies have utilized this compound as a biomarker in nutritional interventions aimed at improving diet quality among children. In a controlled trial, changes in urinary metabolomic profiles were analyzed following dietary modifications. This compound levels were negatively associated with diet quality indices, suggesting its potential utility in assessing dietary impacts on health .

| Study | Population | Intervention | Findings |

|---|---|---|---|

| ALINFA Trial | Spanish children aged 6-12 | Fixed meal plan including healthy foods | Decreased levels of this compound correlated with improved diet quality |

Therapeutic Potential

Protein Interaction Studies

this compound's incorporation into proteins has been explored for its implications in protein stability and function. Its ability to act as an acceptor site for ADP-ribosylation suggests that it may play a role in post-translational modifications that affect protein activity and interactions. This aspect is particularly relevant in the study of proteins involved in pathogenic mechanisms, such as those related to anthrax toxin .

Biotechnological Applications

Synthetic Biology

The synthesis of this compound and its derivatives has implications for synthetic biology, particularly in the design of novel peptides and proteins with enhanced stability and functionality. Techniques such as solid-phase peptide synthesis have been employed to create ribofuranosylated histidine-containing peptides, which could be used in therapeutic applications or as research tools .

Case Study 1: Histidinemia Research

In a study involving patients with histidinemia, researchers analyzed urinary metabolites and found that this compound levels were significantly elevated compared to controls. This finding supports the hypothesis that this compound is a key metabolite in the pathophysiology of this disorder .

Case Study 2: Nutritional Intervention Study

A randomized controlled trial assessed the impact of dietary changes on children's health markers. The study identified this compound as a significant metabolite that decreased following improved dietary intake, indicating its potential as a biomarker for nutritional quality .

Propriétés

Numéro CAS |

98379-91-0 |

|---|---|

Formule moléculaire |

C11H17N3O6 |

Poids moléculaire |

287.27 g/mol |

Nom IUPAC |

(2S)-2-amino-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoic acid |

InChI |

InChI=1S/C11H17N3O6/c12-6(11(18)19)1-5-2-14(4-13-5)10-9(17)8(16)7(3-15)20-10/h2,4,6-10,15-17H,1,3,12H2,(H,18,19)/t6-,7+,8+,9+,10+/m0/s1 |

Clé InChI |

TTYCFBAOLXCFAB-VAPHQMJDSA-N |

SMILES |

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |

SMILES isomérique |

C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C[C@@H](C(=O)O)N |

SMILES canonique |

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |

Key on ui other cas no. |

98379-91-0 |

Description physique |

Solid |

Synonymes |

His-R N(tau)-ribosylhistidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.